molecular formula C16H11N7S B294651 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No. B294651
M. Wt: 333.4 g/mol
InChI Key: VNOCQDVUEVAFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including drug discovery and development. In

Mechanism of Action

The mechanism of action of 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole are dependent on the specific disease or condition being treated. However, studies have shown that this compound can have anti-inflammatory, anticancer, and antibacterial effects. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have potent activity against certain cancer cell lines, and it has also been shown to have antibacterial and antifungal activity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 6-(chloromethyl)-1H-benzimidazole in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification by column chromatography.

Scientific Research Applications

The scientific research application of 1-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is mainly focused on drug discovery and development. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential as an antibacterial and antifungal agent.

properties

Molecular Formula

C16H11N7S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11N7S/c1-2-7-13-11(5-1)18-10-22(13)9-14-19-20-16-23(14)21-15(24-16)12-6-3-4-8-17-12/h1-8,10H,9H2

InChI Key

VNOCQDVUEVAFDS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Origin of Product

United States

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